Acetic acid palladium
Description
Crystallographic Analysis of Trimeric Pd₃(OAc)₆ Configuration
The trimeric form of palladium acetate, Pd₃(OAc)₆, is a well-documented precursor for nanoparticle synthesis and homogeneous catalysis. X-ray absorption fine structure (XAFS) and isothermal titration calorimetry (ITC) studies reveal a triangular arrangement of three Pd atoms bridged by six acetate ligands (Fig. 1). Each Pd center adopts a square-planar geometry, with Pd–Pd distances averaging 2.80 Å and Pd–O bond lengths of 2.04 Å (Table 1). The acetate ligands exhibit μ₂-bridging modes, facilitating trimer stability through delocalized electron density across the Pd₃ core.
Table 1: Bond Parameters in Pd₃(OAc)₆
| Parameter | Value (Å) |
|---|---|
| Pd–Pd distance | 2.80 ± 0.02 |
| Pd–O (acetate) | 2.04 ± 0.03 |
| O–C–O angle (acetate) | 117° |
Thermodynamic studies demonstrate that trimer dissociation into monomers (Pd(OAc)₂) is entropically favored (–TΔS = –266 ± 35 kJ/mol) but enthalpically unfavorable (ΔH = 323 ± 35 kJ/mol). Ligands such as trioctylphosphine (TOP) destabilize the trimer by forming Pd(OAc)₂(TOP)₂ complexes, with TOP binding being enthalpically driven (ΔH = –187 ± 8 kJ/mol).
Molecular Geometry and Bonding in Acetate-Bridged Palladium Complexes
The acetate ligand’s versatility enables diverse coordination modes. In cyclopalladated complexes, Pd₃(OAc)₆ reacts with fluorinated benzyl amines to form dinuclear or trinuclear intermediates, depending on stoichiometry. For example, N,N-dimethyl-fluoro-benzyl amines yield ortho - or para -activated products via Pd₃(OAc)₆-mediated C–H bond activation (Fig. 2).
Chalcogen bonding interactions further influence geometry. In [Pd(L)(OAc)] complexes (L = thioetherazo ligands), S⋯O interactions enforce coplanarity between the acetate and coordination plane, as confirmed by Quantum Theory of Atoms in Molecules (QTAIM) analysis. These interactions stabilize square-planar geometries, with Pd–S bond lengths of 2.35 Å and Pd–O (acetate) distances of 2.08 Å .
Polymorphism and Solvent-Dependent Aggregation States
Pd₃(OAc)₆ exhibits solvent-dependent polymorphism. In toluene, the trimer remains intact, while polar solvents (e.g., DMF) promote dissociation into monomers. Aggregation states also depend on ligand ratios:
- Low Pd:ligand ratios favor mononuclear species (e.g., Pd(OAc)₂(PPh₃)₂).
- High Pd:ligand ratios stabilize polynuclear clusters (e.g., [Pd₃(μ-OAc)₃(SeR)₃]⁺).
Table 2: Solvent Effects on Pd₃(OAc)₆ Dissociation
| Solvent | ΔG (kJ/mol) | Dominant Species |
|---|---|---|
| Toluene | –57 ± 4 | Pd₃(OAc)₆ |
| DMF | –92 ± 6 | Pd(OAc)₂ |
In aqueous environments, adventitious moisture hydrolyzes Pd₃(OAc)₆ to hydroxo-bridged species (e.g., [Pd₃(μ-OH)(μ-OAc)₅]⁺), altering catalytic activity.
Properties
Molecular Formula |
C2H4O2Pd |
|---|---|
Molecular Weight |
166.47 g/mol |
IUPAC Name |
acetic acid;palladium |
InChI |
InChI=1S/C2H4O2.Pd/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
QVVFAXBQLMVLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[Pd] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Reactions
Palladium acetate is widely utilized as a catalyst in several important organic reactions:
- Cross-Coupling Reactions : It plays a crucial role in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, which are essential for forming carbon-carbon bonds .
- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes .
- Carbonylation Reactions : Palladium acetate catalyzes the carbonylation of alkenes to produce carboxylic acids and esters, which are valuable intermediates in organic synthesis .
Synthesis of Pharmaceuticals
Palladium acetate is instrumental in synthesizing pharmaceutical compounds. Its ability to facilitate complex reactions allows for the efficient production of various drug intermediates. For instance, it has been used to synthesize compounds with significant biological activity through selective functionalization of aromatic rings .
Material Science
In material science, palladium acetate is utilized for producing palladium nanoparticles and thin films, which have applications in electronics and catalysis. The unique properties of palladium nanoparticles make them suitable for use in sensors and catalytic converters .
Solar Energy Technologies
Recent studies have highlighted the potential of palladium acetate in solar energy applications. For example, researchers found that incorporating palladium acetate into polymer solar cells significantly improved their efficiency by enhancing charge transport properties .
Table 1: Summary of Catalytic Applications
| Reaction Type | Description | Key Products |
|---|---|---|
| Cross-Coupling | Formation of carbon-carbon bonds | Aryl ethers, biaryls |
| Heck Reaction | Coupling alkenes with aryl halides | Substituted alkenes |
| Carbonylation | Conversion of alkenes to acids/esters | Carboxylic acids, esters |
| Allylation | Addition to nucleophiles | Allylated compounds |
Table 2: Case Studies on Pharmaceutical Synthesis
Chemical Reactions Analysis
Structural Dynamics in Solution
Pd(OAc)₂ exists as a trinuclear complex, Pd₃(OAc)₆, in nonpolar solvents like benzene or chloroform. Hydrolysis in the presence of water generates mixed acetate-hydroxide species, as evidenced by complex ¹H NMR spectra in wet solvents . Dry solvents simplify the spectrum to a single acetate signal, confirming structural stability .
Equilibria in Acetic Acid :
-
Trimer ⇌ Dimer : Addition of NaOAc or LiOAc shifts the equilibrium toward dimeric Na₂Pd₂(OAc)₆ .
-
Dimer ⇌ Monomer : At high [NaOAc], the dimer converts to monomeric Na₂Pd(OAc)₄, which is catalytically inactive .
C–H Activation and Functionalization
Pd(OAc)₂ enables acetate-assisted C–H bond cleavage at Pd(IV) centers. In tris(2-pyridyl)methane complexes, the mechanism involves:
-
Ligand Exchange : Chloride-to-acetate substitution.
-
Isomerization : Conformational changes to align the C–H bond.
-
C–H Cleavage : Acetate acts as an intramolecular base, facilitating deprotonation .
Key Reaction :
Cross-Coupling Reactions
Pd(OAc)₂ catalyzes α-arylation of aryl acetic acids with aryl halides. The reaction proceeds via reversible deprotonation to form a dienolate intermediate, followed by oxidative addition and reductive elimination .
Conditions :
Vinyl Ester Exchange
Pd(OAc)₂ catalyzes the exchange of vinyl propionate with acetic acid. The rate exhibits a maximum at [NaOAc] ≈ 0.2 M due to competing trimer/dimer equilibria .
Rate Law :
Rate Constants :
| Constant | Value |
|---|---|
Acetoxylation of Aromatics
In Pd-catalyzed acetoxylation, dinuclear Pd(III) intermediates mediate C–O bond formation. Acetic acid suppresses off-cycle intermediates, enhancing yields .
Power-to-X Route for Acetic Acid
Pd catalysts enable CO and methanol recombination from methyl formate decarbonylation :
-
Catalyst : [Pd(Cl)₂(dppe)]/NaI/NaOMe
-
Turnover Number (TON) : 43,000
Comparative Reactivity
Challenges and Limitations
Comparison with Similar Compounds
Palladium Chloro Complexes
Example: PdCl₂L₂ (L = {[6-amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic acid)
- Coordination Environment: Pd²⁺ coordinates with nitrogen atoms from pyrimidine rings, with chloride ions in the inner sphere. The ligand provides a donor-acceptor bond, forming a trans-bis complex .
- Stability : Enhanced stability due to strong N-Pd bonds but reduced versatility in organic solvents.
Table 1: Comparison of Pd(OAc)₂ and PdCl₂L₂
| Property | Pd(OAc)₂ | PdCl₂L₂ |
|---|---|---|
| Ligand Type | Acetate (O-donor) | Pyrimidine-derived (N-donor) |
| Coordination Geometry | Square-planar (dimeric) | Square-planar (monomeric) |
| Solubility | Soluble in organic solvents | Limited solubility |
| Catalytic Use | Cross-coupling, VAM production | Structural/coordination studies |
Palladium-Phosphine Complexes
Examples : Pd(PPh₃)₄, Pd(dppf)₂Cl₂
- Coordination Environment : Zero-valent Pd (Pd⁰) with phosphine ligands (e.g., triphenylphosphine). These complexes are electron-rich, facilitating oxidative addition in cross-coupling reactions .
- Applications : Suzuki-Miyaura couplings (Pd(PPh₃)₄) and C–H functionalization (Pd(dppf)₂Cl₂) .
- Comparison with Pd(OAc)₂ : Phosphine ligands enhance stability but require strict anaerobic conditions. Pd(OAc)₂ is more cost-effective for large-scale reactions.
Table 2: Catalytic Activity in Cross-Coupling Reactions
| Catalyst | Reaction Type | Yield Range | Conditions |
|---|---|---|---|
| Pd(OAc)₂ | Heck, Suzuki | 60–95% | Mild, aerobic |
| Pd(PPh₃)₄ | Suzuki, Stille | 70–98% | Anaerobic, polar solvents |
| Pd(dppf)₂Cl₂ | C–H Arylation | 50–90% | High-temperature, base |
Supported Palladium Catalysts
Examples : Pd/C (palladium on carbon), Pd-Au/C (vinyl acetate catalysts)
Table 3: Industrial Catalysts for VAM Production
| Catalyst | Active Components | Support | Selectivity | Lifetime |
|---|---|---|---|---|
| Pd(OAc)₂-Based | Pd, Au | SiO₂ | 85–90% | 1–2 years |
| Pd-Au/C | Pd, Au | Activated Carbon | 90–95% | 2–3 years |
Palladium-Amino Acid Complexes
Example : Pd(II)-glycine complexes
- Coordination Environment: Pd²⁺ binds to amino acid ligands via N- and O-donor atoms, forming stable chelates .
- Applications: Limited to niche organic transformations; less reactive than Pd(OAc)₂ in cross-couplings.
Environmental and Industrial Impact
Q & A
Q. What are the primary synthetic methodologies for producing acetic acid using palladium-based catalysts?
Palladium-catalyzed synthesis of acetic acid predominantly involves two pathways:
- Ethylene Oxidation : Ethylene (C₂H₄) reacts with oxygen in the presence of a palladium catalyst and heteropoly acids to form acetic acid. Reaction conditions typically involve temperatures of 160–180°C and pressures <1 MPa .
- Methyl Formate Isomerization : A one-pot reaction using [Pd(Cl)₂(dppe)] with NaI and NaOMe converts methyl formate to acetic acid via decarbonylation and recombination. Optimized conditions achieve a turnover number (TON) of 43,000 and 83% yield of acetate groups .
Table 1: Comparison of Palladium-Catalyzed Acetic Acid Synthesis Methods
| Method | Catalyst System | Key Conditions | Yield/TON |
|---|---|---|---|
| Ethylene Oxidation | Pd/Au with alkali metal promoters | 160–180°C, <1 MPa | 50–70% selectivity |
| Methyl Formate Isomerization | [Pd(Cl)₂(dppe)] + NaI/NaOMe | 120°C, 20 bar CO | TON 43,000 |
Q. How does palladium function as a catalyst in acetic acid production?
Palladium facilitates electron transfer during oxidation or isomerization reactions. For example:
- In ethylene oxidation, Pd⁰/Pd²⁺ redox cycles activate ethylene and oxygen, promoting C–O bond formation .
- In methyl formate isomerization, Pd stabilizes CO intermediates generated during decarbonylation, enabling recombination with methanol .
Q. What analytical techniques are critical for characterizing palladium catalysts in acetic acid synthesis?
- X-ray Diffraction (XRD) : Identifies crystalline phases and catalyst stability under reaction conditions.
- X-ray Photoelectron Spectroscopy (XPS) : Tracks Pd oxidation states during redox cycles .
- Gas Chromatography (GC) : Quantifies acetic acid yield and byproducts (e.g., ethylene, CO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in palladium-catalyzed acetic acid synthesis?
- Design of Experiments (DOE) : Statistically models variables (temperature, pressure, catalyst loading) to maximize yield. For methyl formate isomerization, DOE identified NaI as critical for suppressing Pd aggregation, improving TON from 11 to 43,000 .
- Kinetic Studies : Monitor intermediate formation (e.g., CO in decarbonylation) to adjust residence times and minimize side reactions .
Q. What mechanistic insights explain the role of acetic acid in stabilizing palladium intermediates?
Acetic acid acts as a proton donor and ligand in Pd-catalyzed C–H activation. For example:
- In aziridination reactions, acetic acid prevents off-cycle Pd(IV) intermediates by modulating ligand coordination, enhancing catalyst turnover .
- In ethylene oxidation, acetic acid solvates Pd centers, stabilizing active Pd²⁺ species during redox cycles .
Q. How do computational methods (e.g., DFT) enhance understanding of palladium-catalyzed pathways?
- Distortion-Interaction Analysis : Quantifies electronic effects in cyclopalladation steps, predicting regioselectivity in C–H activation .
- Thermodynamic Profiling : Identifies energy barriers in competing pathways (e.g., CO recombination vs. methanol dehydrogenation in isomerization) .
Table 2: Key Computational Findings in Palladium Catalysis
Q. How to address contradictions in reported catalytic activities of Pd/Au vs. Pd-only systems?
Discrepancies arise from:
- Promoter Effects : Au in Pd/Au catalysts enhances oxygen activation but may reduce ethylene adsorption. Compare alkali metal promoters (e.g., Na, K) to isolate promoter vs. alloy effects .
- Surface Impregnation : Pd distribution on support materials (e.g., SiO₂ vs. Al₂O₃) alters active site accessibility. Use TEM and BET surface area analysis to correlate morphology with activity .
Methodological Recommendations
- Experimental Design : Use sequential DOE and simplex optimization for multi-variable systems (e.g., catalyst loading, solvent ratios) .
- Data Interpretation : Cross-validate GC/MS results with in-situ IR spectroscopy to detect transient intermediates (e.g., Pd–CO complexes) .
- Contradiction Resolution : Perform controlled comparisons (e.g., Pd vs. Pd/Au under identical support and promoter conditions) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
